Cas no 174155-70-5 (2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate)
2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate Chemical and Physical Properties
Names and Identifiers
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- Famciclovir Related Compound C
- 2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate
- [4-(2-aminopurin-9-yl)-2-methylbutyl] acetate
- 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate
- 9-(4-Acetoxy-3-methylbut-1-yl)-2-aminopurine
- BRL 45145
- 2-Amino-beta-methyl-9H-purine-9-butanol acetate (ester)
- Famciclovir Related Compound C (20 mg) (4-(2-amino-9H-purin-9-yl)-2-methylbutyl acetate)
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- Inchi: 1S/C12H17N5O2/c1-8(6-19-9(2)18)3-4-17-7-15-10-5-14-12(13)16-11(10)17/h5,7-8H,3-4,6H2,1-2H3,(H2,13,14,16)
- InChI Key: WLIKFWINNMJBFJ-UHFFFAOYSA-N
- SMILES: n1cc2nc[n](CCC(C)COC(=O)C)c2nc1N
Computed Properties
- Exact Mass: 263.13800
Experimental Properties
- Density: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.17 g/l) (25 º C),
- PSA: 96.65000
- LogP: 0.92790
2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1269196-20MG |
Famciclovir Related Compound C |
174155-70-5 | 20mg |
¥10813.73 | 2024-12-30 | ||
| TRC | A617455-5mg |
2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate |
174155-70-5 | 5mg |
$ 201.00 | 2023-04-19 | ||
| TRC | A617455-20mg |
2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate |
174155-70-5 | 20mg |
$ 592.00 | 2023-04-19 | ||
| TRC | A617455-100mg |
2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate |
174155-70-5 | 100mg |
$ 1832.00 | 2023-04-19 |
2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate
Comprehensive Overview of 2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate (CAS No. 174155-70-5): Properties, Applications, and Research Insights
The compound 2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate (CAS No. 174155-70-5) is a chemically modified purine derivative that has garnered significant attention in pharmaceutical and biochemical research. With its unique molecular structure, this compound serves as a versatile intermediate in the synthesis of nucleoside analogs, which are critical in drug development and therapeutic applications. The purine backbone, combined with the acetate and butanol functional groups, enhances its solubility and bioavailability, making it a valuable candidate for further exploration.
In recent years, the demand for specialized nucleoside analogs has surged, driven by advancements in antiviral and anticancer therapies. Researchers are particularly interested in 2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate due to its potential role in modulating enzymatic activity and interfering with viral replication pathways. This aligns with the growing public interest in targeted drug delivery and personalized medicine, topics frequently searched in scientific and medical communities. The compound's CAS No. 174155-70-5 is often referenced in patent filings and academic papers, highlighting its relevance in cutting-edge research.
From a structural perspective, the inclusion of the β-methyl group and the 9-acetate moiety distinguishes this compound from other purine derivatives. These modifications improve metabolic stability and reduce susceptibility to enzymatic degradation, a common challenge in drug design. Such properties are increasingly sought after in the development of small-molecule inhibitors and bioconjugates, which are trending topics in pharmaceutical forums and AI-driven research platforms.
The synthesis of 2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate involves multi-step organic reactions, often starting from commercially available purine bases. Optimizing the yield and purity of this compound is a focal point for chemists, as evidenced by the numerous methodological studies indexed under its CAS No. 174155-70-5. Additionally, its application in fluorescence labeling and proteomics has expanded its utility beyond traditional medicinal chemistry, addressing the rising demand for multifunctional biomolecules in diagnostics and research tools.
As the scientific community continues to explore the potential of 2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate, its role in enzyme inhibition and signal transduction studies remains a hot topic. The compound's compatibility with high-throughput screening assays further underscores its value in drug discovery pipelines. With increasing searches for innovative therapeutic agents and biochemical probes, this purine derivative is poised to remain a key player in interdisciplinary research.
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